molecular formula C9H10ClNO B13700082 2,4-dimethyl-N-hydroxybenzenecarboximidoyl chloride CAS No. 68272-02-6

2,4-dimethyl-N-hydroxybenzenecarboximidoyl chloride

Cat. No.: B13700082
CAS No.: 68272-02-6
M. Wt: 183.63 g/mol
InChI Key: YNQWSRPRGHLARU-UHFFFAOYSA-N
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Description

N-Hydroxy-2,4-dimethylbenzimidoyl Chloride is a chemical compound known for its unique structure and reactivity It belongs to the class of benzimidoyl chlorides, which are characterized by the presence of a benzimidazole ring substituted with a hydroxy group and a chloride atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Hydroxy-2,4-dimethylbenzimidoyl Chloride typically involves the reaction of 2,4-dimethylbenzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime. This oxime is then treated with thionyl chloride to yield the desired N-Hydroxy-2,4-dimethylbenzimidoyl Chloride . The reaction conditions generally require anhydrous solvents and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

While specific industrial production methods for N-Hydroxy-2,4-dimethylbenzimidoyl Chloride are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

N-Hydroxy-2,4-dimethylbenzimidoyl Chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of substituted benzimidoyl derivatives .

Scientific Research Applications

N-Hydroxy-2,4-dimethylbenzimidoyl Chloride has several scientific research applications:

Mechanism of Action

The mechanism of action of N-Hydroxy-2,4-dimethylbenzimidoyl Chloride involves its ability to form reactive intermediates, such as free radicals or carbocations, under specific conditions. These intermediates can then interact with various molecular targets, including enzymes and nucleic acids, leading to the desired chemical transformations . The pathways involved often include radical-mediated processes or nucleophilic substitution reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Hydroxy-2,4-dimethylbenzimidoyl Chloride is unique due to its specific substitution pattern, which can influence its reactivity and the types of reactions it undergoes. The presence of both hydroxy and chloride groups makes it a versatile intermediate for various synthetic applications .

Properties

CAS No.

68272-02-6

Molecular Formula

C9H10ClNO

Molecular Weight

183.63 g/mol

IUPAC Name

N-hydroxy-2,4-dimethylbenzenecarboximidoyl chloride

InChI

InChI=1S/C9H10ClNO/c1-6-3-4-8(7(2)5-6)9(10)11-12/h3-5,12H,1-2H3

InChI Key

YNQWSRPRGHLARU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C(=NO)Cl)C

Origin of Product

United States

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